Cas no 1797129-35-1 (ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate)
![ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate structure](https://ja.kuujia.com/scimg/cas/1797129-35-1x500.png)
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate 化学的及び物理的性質
名前と識別子
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- KZJYFUANGNFMCJ-UHFFFAOYSA-N
- ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate
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- インチ: 1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-8-13(9-11-19)23-14-5-4-12(2)17-18-14/h4-5,13H,3,6-11H2,1-2H3
- InChIKey: KZJYFUANGNFMCJ-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CCC(N1CCC(OC2=NN=C(C)C=C2)CC1)=O
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-3667-5μmol |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-10μmol |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-15mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-2mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-2μmol |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-5mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-20μmol |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-40mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-20mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-3667-1mg |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate |
1797129-35-1 | 1mg |
$54.0 | 2023-09-09 |
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoateに関する追加情報
Ethyl 4-{4-[(6-Methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-Oxobutanoate: A Comprehensive Overview
Ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate, with CAS No. 1797129-35-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridazine ring, a piperidine moiety, and an ester group, making it a versatile molecule for various applications.
The 6-methylpyridazine core of this compound is a key structural element that contributes to its chemical reactivity and biological activity. Pyridazine derivatives are known for their potential as kinase inhibitors and have been explored in the development of anticancer agents. Recent studies have highlighted the importance of substituents on the pyridazine ring in modulating these activities, with methyl groups often enhancing stability and bioavailability.
The piperidine ring in ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate serves as a flexible linker, facilitating interactions with biological targets. Piperidine derivatives are widely used in drug design due to their ability to form hydrogen bonds and adopt conformations that fit well into enzyme active sites. The oxygen atom connecting the pyridazine and piperidine moieties further enhances the molecule's ability to engage in such interactions.
The ester group at the terminal end of the molecule plays a crucial role in solubility and absorption properties. Ethyl esters are commonly used in pharmaceuticals to improve oral bioavailability, as they can be readily hydrolyzed in vivo to release the parent acid. This feature makes ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-y}l}-4-oxybutanoate an attractive candidate for drug delivery systems.
Recent research has focused on optimizing the synthesis of this compound to enhance its purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed, leading to more efficient synthetic pathways. These advancements not only reduce production costs but also minimize environmental impact, aligning with current green chemistry principles.
In terms of applications, ethyl 4-{4-[(6-methylpyridazin-3-yloxy)piperidin-1-y}l}-4-oxybutanoate has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a valuable tool in drug discovery efforts.
Furthermore, the compound has been investigated for its potential as a building block in medicinal chemistry. Its modular structure allows for easy functionalization, enabling researchers to explore a wide range of analogs with varying biological activities. This versatility underscores its importance in both academic research and industrial drug development.
In conclusion, ethyl 4-{4-[ (6-methylpyridazin -3 - yl ) oxy ] piperidin -1 - yl } -4 - oxo butanoate represents a significant advancement in organic synthesis and drug design. With ongoing research focusing on its synthesis optimization and biological applications, this compound continues to be a focal point for scientists seeking innovative solutions in healthcare.
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